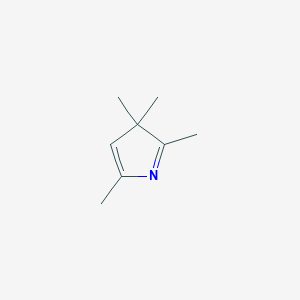
2,3,3,5-Tetramethylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,5-Tetramethylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Synthetic Intermediates
2,3,3,5-Tetramethylpyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, pyrrole derivatives have been synthesized to explore their biological activities and potential therapeutic uses .
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing pyrrole derivatives |
| Drug Development | Investigated for its role in creating bioactive compounds |
| Material Science | Functionalized for enhancing properties of elastomeric composites |
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For example, studies have shown that certain pyrrole derivatives can effectively combat a range of bacteria and fungi, making them candidates for new antibiotic agents .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. It has been shown to protect retinal photoreceptors from stress-induced damage, indicating potential applications in treating retinal diseases .
Table 2: Biological Activities of Pyrrole Derivatives
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Active against ESKAPE bacteria | |
| Neuroprotective | Protects retinal cells from stress | |
| Antifungal | Effective against various fungal pathogens |
Agricultural Applications
Pest Management
Recent studies have explored the use of this compound in pest management strategies. The compound has shown efficacy in attracting specific pests when combined with ultraviolet light, suggesting its potential use in integrated pest management systems .
Material Science Innovations
Elastomeric Composites
The functionalization of elastomers with pyrrole compounds has led to improved mechanical properties and durability. This application is particularly relevant in the tire industry where enhanced performance characteristics are essential .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrrole derivatives demonstrated their effectiveness against multiple strains of bacteria including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these compounds could serve as alternatives to traditional antibiotics .
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the protective effects of this compound on retinal cells under oxidative stress conditions. The findings suggest that this compound could be developed into a therapeutic agent for retinal degenerative diseases .
属性
CAS 编号 |
110466-33-6 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC 名称 |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
InChI 键 |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
规范 SMILES |
CC1=CC(C(=N1)C)(C)C |
同义词 |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















